molecular formula C23H20FN3O3S B11330736 Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-fluorophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-fluorophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11330736
M. Wt: 437.5 g/mol
InChI Key: CUXFOZJRSKDCBN-UHFFFAOYSA-N
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Description

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-fluorophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a cyano group, and various substituents such as a fluorophenyl group, a phenyl group, and an ethyl ester group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-fluorophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of Substituents: The cyano group, fluorophenyl group, and phenyl group can be introduced through nucleophilic substitution reactions using appropriate reagents.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate compound with a thiol reagent under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-fluorophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the sulfanyl group, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-fluorophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-fluorophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to induce specific cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-fluorophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:

    Dihydropyridine Derivatives: Compounds with similar dihydropyridine rings but different substituents, such as nifedipine and amlodipine, which are used as calcium channel blockers in the treatment of hypertension.

    Cyano-Substituted Compounds: Compounds with cyano groups, such as cyanocobalamin (vitamin B12), which have different biological activities and applications.

    Fluorophenyl-Substituted Compounds: Compounds with fluorophenyl groups, such as fluoxetine (an antidepressant), which have distinct pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H20FN3O3S

Molecular Weight

437.5 g/mol

IUPAC Name

ethyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(2-fluorophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C23H20FN3O3S/c1-2-30-23(29)20-19(15-10-6-7-11-17(15)24)16(12-25)22(31-13-18(26)28)27-21(20)14-8-4-3-5-9-14/h3-11,19,27H,2,13H2,1H3,(H2,26,28)

InChI Key

CUXFOZJRSKDCBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2F)C#N)SCC(=O)N)C3=CC=CC=C3

Origin of Product

United States

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